molecular formula C26H20N4O4S B11244446 N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11244446
M. Wt: 484.5 g/mol
InChI Key: KIHYUFPYYYIIGB-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a benzofuran ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and benzofuran intermediates, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration, ensuring that the process is both economically viable and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield various oxides, while reduction could produce alcohols or amines

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: shares similarities with other compounds containing benzodioxole, benzofuran, and triazole rings. These include:

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H20N4O4S

Molecular Weight

484.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H20N4O4S/c1-16-6-9-19(10-7-16)30-25(23-12-17-4-2-3-5-20(17)34-23)28-29-26(30)35-14-24(31)27-18-8-11-21-22(13-18)33-15-32-21/h2-13H,14-15H2,1H3,(H,27,31)

InChI Key

KIHYUFPYYYIIGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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